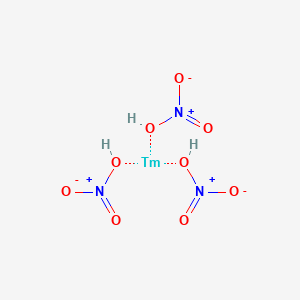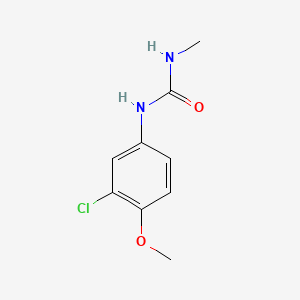
2-(2-Methyl-6-nitrophenyl)acetic acid
Übersicht
Beschreibung
2-(2-Methyl-6-nitrophenyl)acetic acid, also known as MNPA, is a phenylacetic acid derivative used in various scientific research applications. It is a versatile compound with a wide range of applications, including biochemical and physiological studies, as well as laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Hydroxyl Protection and Selective Removal
The (2-nitrophenyl)acetyl (NPAc) group, derived from the structurally related (2-nitrophenyl)acetic acid, serves as a protective group for hydroxyl functions in synthetic chemistry. This group can be selectively removed without affecting common protecting groups, making it a valuable tool in the synthesis of complex molecules (Daragics & Fügedi, 2010).
Antioxidant and Enzymatic Inhibition Activities
Transition metal complexes of novel amino acid bearing Schiff base ligands show significant free radical scavenging properties and selective inhibitory activity against xanthine oxidase. These complexes, including zinc complexes, demonstrate potential as antioxidants and enzymatic inhibitors (Ikram et al., 2015).
Electrochemical Sensing of Toxic Organic Pollutants
Gold-copper alloy nanoparticles modified electrodes exhibit high sensitivity in the detection of nitroaromatic toxins, including 2-methyl-3-nitrophenyl acetic acid. This advancement in electrochemical sensors offers a promising approach for monitoring environmental pollutants (Shah et al., 2017).
Synthesis and Structural Analysis of Complex Molecules
The synthesis and structural elucidation of complex molecules and metal complexes highlight the versatility of 2-(2-nitrophenyl)acetic acid derivatives in forming novel compounds with potential applications in materials science and catalysis (He, 2013).
Development of Antitumor Agents
Electrophilic substitution reactions of carbazole derivatives lead to the creation of b-fused carbazoles, which are explored as potential antitumor agents. This research underscores the potential of 2-(2-nitrophenyl)acetic acid derivatives in the development of new pharmaceuticals (Haider et al., 2014).
Eigenschaften
IUPAC Name |
2-(2-methyl-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-2-4-8(10(13)14)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKNETIJXXWRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350178 | |
| Record name | 2-(2-methyl-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-6-nitrophenyl)acetic acid | |
CAS RN |
23876-18-8 | |
| Record name | 2-Methyl-6-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23876-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-methyl-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)










